molecular formula C21H18Cl2O3 B1597548 Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate CAS No. 26379-96-4

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate

Cat. No. B1597548
CAS RN: 26379-96-4
M. Wt: 389.3 g/mol
InChI Key: VTXYDRYEGXEPOA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains two chlorophenyl groups attached to a cyclohexene ring, which also carries an ethyl carboxylate group and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene ring, chlorophenyl groups, and ethyl carboxylate group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chlorophenyl groups might undergo reactions with nucleophiles, while the ethyl carboxylate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

ethyl 4,6-bis(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYDRYEGXEPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376897
Record name Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate

CAS RN

26379-96-4
Record name Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate
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Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate
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Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate
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